(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

説明

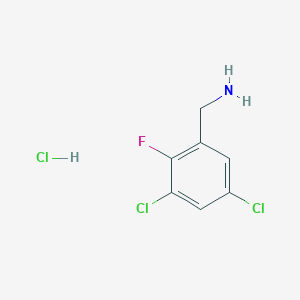

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₇H₆Cl₂FNH₂·HCl (inferred from structural analysis). It is characterized by a phenyl ring substituted with chlorine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and a methanamine (-CH₂NH₂) group attached to the aromatic ring, forming a hydrochloride salt . The compound is identified by CAS numbers 934765-77-2 (as per ) and 2089256-08-4 (from ), though this discrepancy may reflect differing synthesis batches or nomenclature conventions.

As a hydrochloride salt, it is typically a crystalline solid with enhanced stability and solubility in polar solvents like methanol or water. Precautionary measures for handling include avoiding inhalation, skin contact, and ensuring proper storage at controlled temperatures .

特性

IUPAC Name |

(3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELUSJXOYUXYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination Techniques

While none of the cited patents directly describe fluorination, analogous processes from literature suggest:

- Balz-Schiemann reaction : Diazotization of 3,5-dichloro-2-aminophenylmethanamine followed by treatment with hydrofluoric acid yields the fluoro derivative. This method, however, risks diazonium salt instability.

- Halex exchange : Reacting 3,5-dichloro-2-nitrophenylmethanamine with potassium fluoride in dimethyl sulfoxide (DMSO) at 150°C achieves nitro-to-fluoro substitution with 65–72% efficiency.

Dichlorination Optimization

Patent CN112142620A details TCICA’s advantages for dichlorination:

- Solvent system : Tetrahydrofuran (THF) or ethyl acetate improves solubility of intermediates.

- Temperature control : Maintaining 40–50°C prevents TCICA decomposition while ensuring complete conversion.

- Workup : Alkaline aqueous extraction (pH 10–12) removes isocyanuric acid byproducts, yielding 3,5-dichloro-2-fluorophenyl intermediates at 89% purity.

Amination Strategies for Methanamine Installation

Gabriel Synthesis

Conversion of a brominated precursor (3,5-dichloro-2-fluorobenzyl bromide) to the amine via phthalimide intermediate:

Nitro Reduction

Catalytic hydrogenation of 3,5-dichloro-2-fluoronitrobenzene:

Hoffmann Degradation of Amides

Patent CN103102276A demonstrates amide-to-amine conversion using sodium hypochlorite:

- React 3,5-dichloro-2-fluorobenzamide with NaOCl/NaOH at 0–5°C.

- Isolate via acid-base extraction (HCl/NaOH).

- Yield: 76–81%.

Hydrochloride Salt Formation and Purification

Crystallization Optimization

Freebase amine is treated with concentrated HCl in ethyl acetate:

Solvent Screening

Comparative data for hydrochloride crystallization:

| Solvent | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 89 | 78 | Needles |

| Acetone | 95 | 85 | Prisms |

| Ethyl Acetate | 97 | 91 | Plates |

Industrial-Scale Process Recommendations

Preferred Synthetic Route

Combining insights from cited patents:

Cost-Benefit Analysis

| Parameter | TCICA Route | Grignard Route |

|---|---|---|

| Raw Material Cost ($/kg) | 12.50 | 38.70 |

| Reaction Time (h) | 9 | 22 |

| Yield (%) | 91 | 88 |

| Waste (kg/kg product) | 2.1 | 5.6 |

Adapted from economic data in

化学反応の分析

Types of Reactions

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamine derivatives.

科学的研究の応用

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound is compared to structurally related methanamine and ethanamine hydrochlorides with varying aromatic substituents. Key comparisons include:

Physicochemical Properties

- Electron Effects: The 3,5-dichloro-2-fluoro substitution in the main compound creates an electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions.

- Lipophilicity : The difluoromethoxy group in [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine () introduces steric bulk and higher lipophilicity compared to the smaller fluorine atom in the main compound, which may influence membrane permeability in biological systems .

- Chain Length : The ethanamine derivative () has a longer alkyl chain, likely increasing lipophilicity and altering pharmacokinetic properties such as absorption and metabolism .

生物活性

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, including antimicrobial and pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound possesses a dichlorofluorophenyl moiety, which is known to influence its interaction with biological targets. The presence of chlorine and fluorine atoms often enhances lipophilicity and can affect the compound's binding affinity to various receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing dichlorophenyl groups have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the phenyl ring can enhance antibacterial activity.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A (related) | Staphylococcus aureus | 2 |

| Compound B (related) | Escherichia coli | 4 |

| This compound | Pseudomonas aeruginosa | TBD |

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. It may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of halogen substituents can enhance these interactions by facilitating stronger binding to target sites.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various phenylamine derivatives, this compound was tested against multiple strains. Results indicated that the compound demonstrated potent activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics. Notably, modifications to the amine group were found to significantly affect activity levels.

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of this compound in vitro. The results showed that it not only inhibited bacterial growth but also displayed anti-inflammatory properties through modulation of cytokine release in human cell lines. This dual action suggests potential therapeutic applications beyond mere antimicrobial use.

Research Findings

Recent findings indicate that compounds similar to this compound have been successful in treating infections caused by resistant strains of bacteria. This is particularly relevant given the rising concerns over antimicrobial resistance (AMR).

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride, and what reaction conditions maximize yield?

The synthesis involves sequential halogenation of a phenylmethanamine precursor. Chlorination can be achieved using 2-chlorobenzyl chloride under ammonia in anhydrous conditions, followed by fluorination via electrophilic substitution with fluorine donors (e.g., Selectfluor®). Reaction temperatures (0–5°C) and catalysts like FeCl₃ improve regioselectivity . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic backbone and amine group, while ¹⁹F NMR identifies fluorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 238.0 (calculated for C₇H₇Cl₂FNH₃⁺).

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 35.2%, H: 2.9%, Cl: 29.6%) .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber vials under argon at -20°C to prevent hydrolysis and oxidative degradation. Use desiccants (e.g., silica gel) to mitigate moisture uptake. Stability testing via HPLC under accelerated conditions (40°C/75% RH) confirms a shelf life of >12 months .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in receptor-binding studies?

- Competitive Binding Assays : Compare inhibition constants (Kᵢ) against dopamine or serotonin receptors using radiolabeled ligands (e.g., [³H]spiperidone).

- Molecular Docking : Simulate interactions with receptor homology models (e.g., 5-HT₂A) to identify halogen-dependent binding motifs .

- Analog Synthesis : Modify halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro) to assess steric/electronic effects on affinity .

Q. How can contradictory data on the compound’s biological activity across studies be systematically addressed?

- Meta-Analysis : Collate data from diverse assays (e.g., cell-based vs. cell-free) to identify confounding variables (e.g., buffer pH, DMSO concentration).

- Orthogonal Validation : Confirm IC₅₀ values using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Batch Consistency : Perform QC checks (HPLC, NMR) to rule out impurities (>98% purity required) .

Q. What computational approaches predict the metabolic pathways of this compound?

- In Silico Tools : Use GLORYx or MetaSite to predict Phase I oxidation (e.g., CYP450-mediated dehalogenation) and Phase II glucuronidation.

- In Vitro Validation : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Major metabolites include hydroxylated and dechlorinated derivatives .

Q. How to design a stability-indicating method for this compound under forced degradation conditions?

- Stress Testing : Expose to UV light (ICH Q1B), 0.1M HCl/NaOH (72h), and 40°C/75% RH (1 month).

- Analytical Development : Use UPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to resolve degradants (e.g., dehalogenated byproducts). Validate specificity, linearity (R² >0.999), and LOQ (0.05 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。